Pomalidomide-5-C7-NH2 (hydrochloride)
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Overview
Description
Pomalidomide-5-C7-NH2 (hydrochloride) is a compound based on Pomalidomide, which is a derivative of thalidomide. This compound is used as a cereblon (CRBN) ligand in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form proteolysis targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pomalidomide-5-C7-NH2 (hydrochloride) involves the synthesis of pomalidomide-linkers. Current methods for the preparation of heterobifunctional pomalidomide-conjugates often rely on methods that are low yielding and produce intractable byproducts. recent strategies have been developed for the reliable and succinct preparation of pomalidomide-linkers, which are essential for the formation of these conjugates . The synthesis involves the use of secondary amines, which consistently afford greater yields than their primary counterparts .
Industrial Production Methods
the compound is available for research purposes and is produced under controlled conditions to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5-C7-NH2 (hydrochloride) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.
Conjugation Reactions: It can be conjugated with other molecules to form PROTACs.
Common Reagents and Conditions
Common reagents used in the reactions involving Pomalidomide-5-C7-NH2 (hydrochloride) include linkers that connect the compound to the ligand for protein. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
Major Products Formed
The major products formed from the reactions involving Pomalidomide-5-C7-NH2 (hydrochloride) are PROTACs, which are used for targeted protein degradation .
Scientific Research Applications
Pomalidomide-5-C7-NH2 (hydrochloride) has several scientific research applications, including:
Mechanism of Action
Pomalidomide-5-C7-NH2 (hydrochloride) exerts its effects by acting as a cereblon (CRBN) ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound can be connected to the ligand for protein by a linker to form PROTACs, which facilitate targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of Pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another derivative of thalidomide, used for its immunomodulatory and anti-cancer properties.
Uniqueness
Pomalidomide-5-C7-NH2 (hydrochloride) is unique due to its ability to form PROTACs, which are used for targeted protein degradation. This property makes it a valuable tool in the development of new therapeutic agents and in the study of protein degradation pathways .
Properties
Molecular Formula |
C20H27ClN4O4 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
5-(7-aminoheptylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H26N4O4.ClH/c21-10-4-2-1-3-5-11-22-13-6-7-14-15(12-13)20(28)24(19(14)27)16-8-9-17(25)23-18(16)26;/h6-7,12,16,22H,1-5,8-11,21H2,(H,23,25,26);1H |
InChI Key |
MXBQBWHEOILPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCN.Cl |
Origin of Product |
United States |
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